Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine, is a complex compound formed through the reaction of acetic acid with bisphenol A diglycidyl ether and hexamethylenediamine. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties, chemical resistance, and adhesive qualities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine involves the following steps:
O-alkylation of bisphenol A with epichlorohydrin: This reaction produces bisphenol A diglycidyl ether, a key intermediate.
Reaction with hexamethylenediamine: The bisphenol A diglycidyl ether is then reacted with hexamethylenediamine under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. The reaction mixture is often purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine undergoes various chemical reactions, including:
Epoxide Ring-Opening: The epoxide groups in bisphenol A diglycidyl ether can undergo ring-opening reactions with nucleophiles such as amines, acids, and alcohols.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Epoxide Ring-Opening: Common reagents include amines, acids, and alcohols, often under mild to moderate temperatures.
Major Products Formed
Hydrolysis Products: Bisphenol A and other related compounds.
Epoxide Ring-Opening Products: Various substituted bisphenol A derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins with tailored properties.
Biology: Studied for its potential effects as an endocrine disruptor due to the presence of bisphenol A.
Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Widely used in the production of coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine primarily involves the reactivity of the epoxide groups in bisphenol A diglycidyl ether. These epoxide groups can react with various nucleophiles, leading to the formation of cross-linked polymer networks. This cross-linking imparts the material with its characteristic mechanical strength and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): A key intermediate in the synthesis of the compound.
Bisphenol F diglycidyl ether (BFDGE): Another epoxy resin precursor with similar properties.
Uniqueness
The uniqueness of acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine lies in its specific combination of reactants, which imparts unique properties to the resulting epoxy resins. These properties include enhanced mechanical strength, chemical resistance, and adhesive qualities, making it suitable for a wide range of industrial applications .
Properties
CAS No. |
102923-07-9 |
---|---|
Molecular Formula |
C29H44N2O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
InChI Key |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Related CAS |
73018-28-7 |
Synonyms |
Acetic acid, reaction products with bisphenol A diglycidyl ether and hexamethylenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.